molecular formula O10P3-5 B1232095 Triphosphate(5-) CAS No. 14127-68-5

Triphosphate(5-)

Cat. No. B1232095
CAS RN: 14127-68-5
M. Wt: 252.92 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-I
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Description

Triphosphate(5-) is a phosphorus oxoanion and a triphosphate ion. It has a role as a human metabolite. It is a conjugate base of a triphosphate(4-).

properties

CAS RN

14127-68-5

Product Name

Triphosphate(5-)

Molecular Formula

O10P3-5

Molecular Weight

252.92 g/mol

IUPAC Name

[oxido(phosphonatooxy)phosphoryl] phosphate

InChI

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-5

InChI Key

UNXRWKVEANCORM-UHFFFAOYSA-I

SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Here is an example of the use of 1,5 naphthalenedisulfonic acid, disodium salt at a coal-fired power plant. The 1,5 naphthalenedisulfonic acid was applied to the high-pressure steam generator operating at 2000 psig (636° F.). The 1,5 naphthalenedisulfonic acid, disodium salt was added in combination with sodium/phosphate-based program. The treatment was supplied to the boiler by diluting a liquid product in a daytank and pumping the resulting dilute solution into the chemical injection line in the steam drum of the boiler. Sodium hydroxide was added to the tank as needed to control boiler pH. The liquid product contained sodium tripolyphosphate and disodium naphthalene disulfonic acid dissolved in deionized water. The mass ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product was 28:1. The tripolyphosphate ion hydrolyses immediately in the high temperature boiler conditions to produce orthophosphate ion PO4. The orthophosphate ion was analyzed by various wet chemistry and spectroscopic techniques in the boiler water. The fluorometers measuring the naphthalene disulfonic acid fluorescence were calibrated to read directly in ppm orthophosphate based on the ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product. This fluorometer calibration allowed for a direct comparison of the data from the orthophosphate tests and the fluorometric readings. If the orthophosphate test data differed from the fluorometric readings that would be evidence of a chemical reaction that had changed the ratio of phosphate to fluorophore in the boiler water as compared to the ratio found in the original liquid product injected into the boiler. FIG. 2 shows the 1,5 naphthalenedisulfonic acid, disodium salt and PO4 readings, both in terms of ppm PO4 over eighty day time period.
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disodium naphthalene disulfonic acid
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disodium naphthalene disulfonic acid
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sodium phosphate
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Synthesis routes and methods II

Procedure details

Enzyme assay procedures were performed in a manner similar to those described by Seto et al. (13) by measuring the hydrolysis of dGTP to Norit non-adsorbable PPPi. The incubation mixture had a volume of 55 μL and included 2.0 mM dGTP; 67 mM Glycine, pH 8.5; 6.7 mM MgCl2; and 0.02–0.2 milliunit of enzyme. After 20 min at 37° C., the reaction was terminated by addition of an acidic suspension of Norit A. The mixture was centrifuged, and an aliquot of the supernatant was brought to 0.15 N HCl, and was boiled for 15 minutes. This step in the procedure resulted in the hydrolysis of tripolyphosphate to orthophosphate. The total orthophosphate concentration was determined calorimetrically by the addition of an ascorbate-molybdate solution. The absorbance at 780 nm was determined after incubating the mixture at 45° C. for 15 minutes. Results were compared to a phosphate standard curve. A unit of enzyme forms 1 μmol of tripolyphosphate under these conditions. The stimulatory effect of ssDNA was assayed by adding 50 μg/mL of m13 mp18 DNA to the standard assay.
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( 13 )
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Synthesis routes and methods III

Procedure details

To a stirred solution of the triphosphate (8.4) (5 mg, 0.05 mmol) in 0.2M Na2CO3-NaHCO3 buffer (800 μpH 8.5) was added an anhydrous DMF solution (600 μl) of the N-hydroxysuccinimidyl ester of 5-carboxyfluorescein (10 mg, 0.02 mmol) at room temperature and stirring continued overnight. After evaporating the reaction mixture under reduced pressure, the yellow coloured residue obtained was dissolved in a minimum amount of 1:1 aqueous methanol, loaded on a glass column (40 cm×2 cm) packed up to 20 cm height with 35-70 microns silica gel 60 (EM-Separations, cat no. 9389-5). The excess dye was eluted using 1:1 chloroform/methanol to neat methanol and the desired nucleotide-fluorescein conjugate was eluted using 6:3:1 i-PrOH:NH4OH:H2O to obtain (8.4) as a yellow solid after pooling and evaporation. Compound (8.5) was further purified by HPLC on a 15 microns Delta Pak C18 column (1.9 cm×30 cm) under the gradient conditions of 0-50% buffer A (0.1 M TEAB, pH 7.1) and buffer B (25% acetonitrile in 0.1M TEAB, pH 7.0) at 15 ml per minute in 30 minutes. The desired compound (8.5) fractions were pooled, evaporated and lyophilised to get pure (8.5) as a yellow solid (quantitative yield).
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5 mg
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600 μL
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N-hydroxysuccinimidyl ester
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10 mg
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Synthesis routes and methods IV

Procedure details

2.03 g sodium alendronate trihydrate (6.25 mmol) and 6.9 g sodium tripolyphosphate, Na5P3O10 were added to 100 mL water, and the mixture was stirred until all dissolved. 10.34 g calcium chloride dihydrate were dissolved in 200 mL water. The calcium chloride solution was heated to 40° C. and the pH was adjusted to 7.0. The alendronate-tripolyphosphonate solution was added into the calcium chloride solution dropwise, keeping the pH of the resulting solution at 7.0 by adding 1N NaOH. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 120° C. overnight. 8.82 g of calcium complex salt of alendronate with tripolyphosphate was thus obtained.
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2.03 g
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6.9 g
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100 mL
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10.34 g
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200 mL
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alendronate-tripolyphosphonate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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